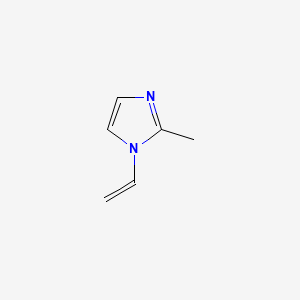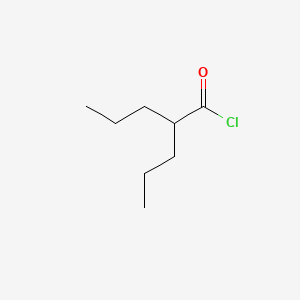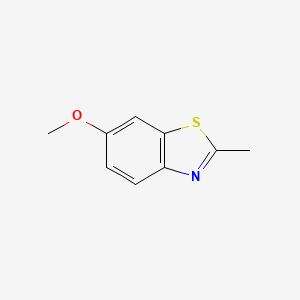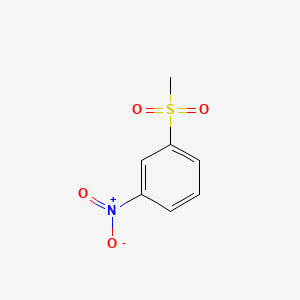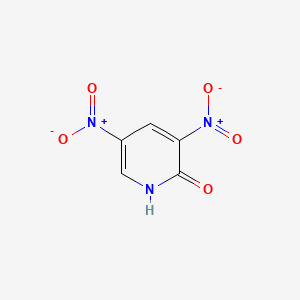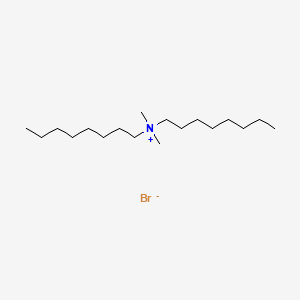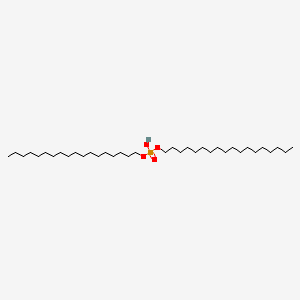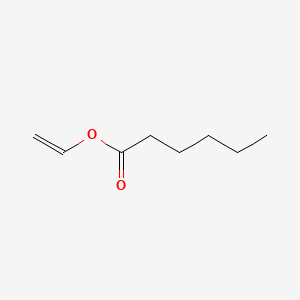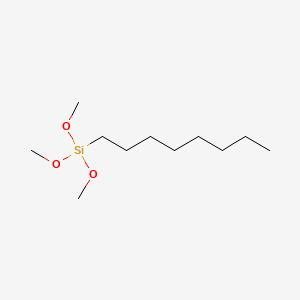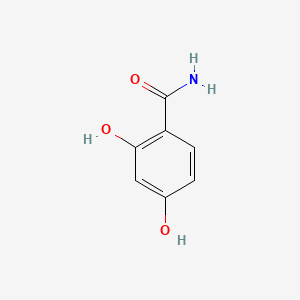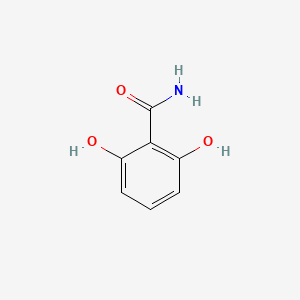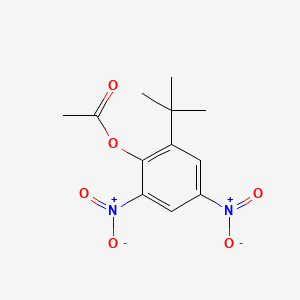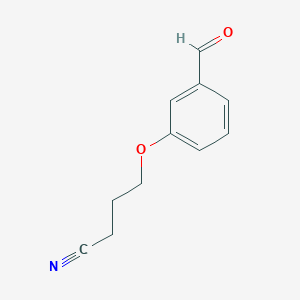
4-(3-Formylphenoxy)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Formylphenoxy)butanenitrile, commonly referred to as 4-FPBN, is an organic compound that has been the subject of numerous scientific studies. It is a versatile molecule, with applications in both organic synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Enzymatic Resolution and Synthesis : A study by Kamal, Khanna, & Krishnaji (2007) details the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases, leading to the synthesis of optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride.
Polymer Synthesis : Faghihi et al. (2011) describe the synthesis of a new dicarboxylic acid from 1,4-bis[4-aminophenoxy]butane, which is used in creating thermally stable and organosoluble poly(ether–ester–imide)s (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).
Macrocyclic Complex Synthesis : Ilhan, Temel, & Kilic (2007) conducted a study on the synthesis of new macrocyclic Cu(II) complexes using 1,4-bis(2-formylphenoxy)butane, suggesting potential applications in material science (Ilhan, Temel, & Kilic, 2007).
Chemical Reactions and Analysis
Chemical Reactions and Analysis : D’hooghe et al. (2007) explored the transformation of 1-arylmethyl-2-(cyanomethyl)aziridines into various butanenitriles through intermediate aziridinium salts, highlighting the chemical versatility of such compounds (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).
Surface Science : Filler et al. (2003) studied the bonding of the nitrile functional group on the Ge(100)-2x1 surface, revealing insights into the selectivity and competition of such molecules on surfaces, which can be relevant for materials and surface science applications (Filler, Mui, Musgrave, & Bent, 2003).
Theoretical Study on Stability : Gomes (2009) conducted a theoretical study on the stability of formylphenol and formylaniline compounds and corresponding radicals, providing valuable information for chemical engineering and material science research (Gomes, 2009).
Eigenschaften
IUPAC Name |
4-(3-formylphenoxy)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSURVXPSLHIFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenoxy)butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)
